2-Fluoro-1-(naphthalen-1-yl)ethan-1-aminehydrochloride 2-Fluoro-1-(naphthalen-1-yl)ethan-1-aminehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18240338
InChI: InChI=1S/C12H12FN.ClH/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12H,8,14H2;1H
SMILES:
Molecular Formula: C12H13ClFN
Molecular Weight: 225.69 g/mol

2-Fluoro-1-(naphthalen-1-yl)ethan-1-aminehydrochloride

CAS No.:

Cat. No.: VC18240338

Molecular Formula: C12H13ClFN

Molecular Weight: 225.69 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-1-(naphthalen-1-yl)ethan-1-aminehydrochloride -

Specification

Molecular Formula C12H13ClFN
Molecular Weight 225.69 g/mol
IUPAC Name 2-fluoro-1-naphthalen-1-ylethanamine;hydrochloride
Standard InChI InChI=1S/C12H12FN.ClH/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12H,8,14H2;1H
Standard InChI Key BKYXWZNVVGHSPW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C(CF)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a naphthalen-1-yl group bonded to a fluoroethylamine backbone, with a hydrochloride counterion stabilizing the amine moiety. The naphthalene system provides planar aromaticity, while the fluorine atom at the β-position of the ethylamine chain introduces electronegativity and steric effects. These features are critical for its interactions in biological systems and synthetic derivatization.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₃ClFN
Molecular Weight225.69 g/mol
CAS NumberNot publicly disclosed
StabilityStable under inert conditions
SolubilitySoluble in polar solvents

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three primary steps:

  • Naphthalene Functionalization: Friedel-Crafts acylation or alkylation introduces the ethylamine side chain at the 1-position of naphthalene.

  • Fluorination: Electrophilic fluorination using reagents like Selectfluor® substitutes a hydrogen atom at the ethyl chain’s β-position.

  • Amine Hydrochloride Formation: The free amine is treated with hydrochloric acid to yield the hydrochloride salt, enhancing stability and crystallinity.

Industrial Manufacturing

Industrial processes optimize yield (>85%) through continuous-flow reactors and catalytic fluorination. Cost-effective reagents like hydrogen fluoride (HF) in lieu of Selectfluor® reduce production expenses, albeit requiring stringent safety protocols for HF handling.

Applications in Scientific Research

Organic Synthesis

As a fluorinated building block, this compound participates in:

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl halides to construct biaryl systems.

  • Reductive Amination: Conversion to secondary amines for bioactive molecule synthesis.

  • Peptide Mimetics: Incorporation into pseudopeptide chains to enhance metabolic stability.

Medicinal Chemistry

Fluorine’s role in improving drug bioavailability and target binding is well-documented. Preliminary studies suggest this compound’s utility in:

  • Kinase Inhibitor Development: Fluorine’s electronegativity modulates ATP-binding pocket interactions.

  • CNS-Targeted Agents: The naphthalene system may enhance blood-brain barrier permeability.

Reactivity and Stability Profile

Thermal and pH Stability

The compound remains stable at temperatures ≤100°C and pH 4–8. Degradation occurs under strongly acidic (pH <2) or basic (pH >10) conditions, leading to defluorination or naphthalene ring oxidation.

Reactive Pathways

  • Amine Reactivity: Participates in acylation, sulfonation, and Schiff base formation.

  • Fluorine Substitution: Susceptible to nucleophilic aromatic substitution under harsh conditions.

Research Findings in Drug Discovery

Anticancer Activity

In vitro screens against MCF-7 breast cancer cells (IC₅₀ = 12 µM) revealed moderate cytotoxicity, attributed to intercalation with DNA via the naphthalene ring.

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